molecular formula C9H10F3NO B8562842 2-(Methylamino)-1-(3,4,5-trifluorophenyl)ethanol

2-(Methylamino)-1-(3,4,5-trifluorophenyl)ethanol

Cat. No. B8562842
M. Wt: 205.18 g/mol
InChI Key: JKZGZJXITKYTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06852731B2

Procedure details

To a solution of methylamine (20 mL, 2.0 M in methanol, 40 mmol) was added 2-(3,4,5-trifluorophenyl)oxirane (0.17 g, 0.98 mmol) at room temperature. The reaction mixture was stirred at that temperature for 24 hours. Solvent and excessive methylamine were evaporated, leaving a solid. The solid was dissolved in dichloromethane (5 mL). To the resulting clear solution was added hexanes (15 mL), standing overnight. The solid precipitant was collected by filtration to yield the title compound (0.14 g) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:14][O:13]2)[CH:7]=[C:8]([F:11])[C:9]=1[F:10]>ClCCl>[CH3:1][NH:2][CH2:14][CH:12]([C:6]1[CH:5]=[C:4]([F:3])[C:9]([F:10])=[C:8]([F:11])[CH:7]=1)[OH:13]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN
Name
Quantity
0.17 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)C1OC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
hexanes
Quantity
15 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at that temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and excessive methylamine were evaporated
CUSTOM
Type
CUSTOM
Details
leaving a solid
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid precipitant was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNCC(O)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.